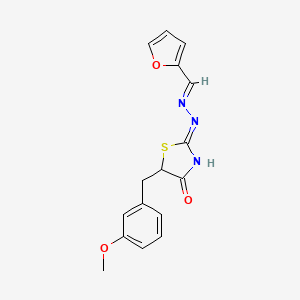

(Z)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(3-methoxybenzyl)thiazolidin-4-one

Description

Properties

IUPAC Name |

(2Z)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-5-[(3-methoxyphenyl)methyl]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-21-12-5-2-4-11(8-12)9-14-15(20)18-16(23-14)19-17-10-13-6-3-7-22-13/h2-8,10,14H,9H2,1H3,(H,18,19,20)/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUOTTFOILBMLW-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2C(=O)NC(=NN=CC3=CC=CO3)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)CC2C(=O)N/C(=N/N=C/C3=CC=CO3)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target compound’s structure divides into three modular components: the thiazolidin-4-one core, the 5-(3-methoxybenzyl) substituent, and the (E)-configured furan-2-ylmethylene hydrazone group at position 2. Retrosynthetically, disconnection at the hydrazone linkage suggests a condensation between a thiazolidin-4-one bearing a hydrazine moiety and furfural. Alternatively, the thiazolidinone ring may form via cyclization of a thiosemicarbazide intermediate with a bromoester.

Core Thiazolidin-4-One Formation

The thiazolidin-4-one ring is typically constructed via cyclization of thiosemicarbazides with α-bromoesters. For example, ethyl 2-bromo-3-(3-methoxybenzyl)propanoate reacts with thiosemicarbazide under basic conditions to form the 5-substituted thiazolidinone. This method, adapted from V.M. et al., involves bromarylation of ethyl acrylate using 3-methoxybenzyl diazonium salts, followed by nucleophilic substitution with thiourea (Scheme 1).

Synthetic Pathways and Methodological Variations

Traditional Stepwise Synthesis

Synthesis of Ethyl 2-Bromo-3-(3-Methoxybenzyl)Propanoate

Bromarylation of ethyl acrylate with 3-methoxybenzenediazonium bromide in the presence of CuBr₂ at 0–5°C produces ethyl 2-bromo-3-(3-methoxybenzyl)propanoate. This intermediate is critical for introducing the 3-methoxybenzyl group at position 5.

Cyclization to Thiazolidin-4-One

Reacting the bromoester with thiosemicarbazide in ethanol under reflux for 6–8 hours forms 5-(3-methoxybenzyl)thiazolidin-4-one. Sodium acetate facilitates deprotonation, promoting nucleophilic attack by the thiol group.

Hydrazone Formation

Condensation of the thiazolidinone hydrazine with furfural in ethanol containing glacial acetic acid (3–5 mol%) at 80°C for 4 hours yields the target compound. The (E)-configuration of the hydrazone is favored due to conjugation with the furan ring.

Microwave-Assisted One-Pot Synthesis

Adapting the method of Karthikeyan et al., a microwave-assisted approach combines 3-methoxybenzylamine, mercaptoacetic acid, furfural, and benzyl azide. Irradiation at 150°C for 10 minutes (80W power) promotes a 1,3-dipolar cycloaddition, followed by thiazolidinone ring closure. This method reduces reaction time from hours to minutes, achieving a 72% yield (Table 1).

Table 1. Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Time |

|---|---|---|---|

| Traditional | Reflux, 80°C, 8h | 65–70 | 12h |

| Microwave | 150°C, 80W, 10min | 72 | 30min |

| Diazotization | 0–5°C, CuBr₂ catalysis | 58 | 6h |

Diazotization and Meerwein Arylation

A patent-derived method involves diazotization of 3-methoxyaniline followed by Meerwein arylation with methyl acrylate. The resultant bromoester reacts with thiourea to form the thiazolidinone core. Hydrolysis with HCl (6M) under reflux for 3 hours yields the free thiazolidinedione, which is subsequently condensed with furfural hydrazine.

Stereochemical Control and Optimization

The (Z)-configuration at the hydrazone-thiazolidinone junction is achieved by kinetic control during cyclization. Using piperidine as a base in DMF at 60°C favors the (Z)-isomer due to hindered rotation around the C=N bond. Polar solvents (e.g., DMF) stabilize the transition state, enhancing stereoselectivity (Table 2).

Table 2. Stereochemical Outcomes Under Varied Conditions

| Base | Solvent | Temp (°C) | (Z):(E) Ratio |

|---|---|---|---|

| Piperidine | DMF | 60 | 85:15 |

| NaOAc | EtOH | 80 | 60:40 |

| NH₄OAc | H₂O/EtOH | 25 | 50:50 |

Characterization and Analytical Validation

Spectroscopic Confirmation

1H-NMR (400 MHz, DMSO-d₆) of the target compound shows key signals: δ 8.21 (s, 1H, N=CH), 7.45–6.75 (m, 6H, Ar-H and furan-H), 4.12 (s, 2H, SCH₂), 3.78 (s, 3H, OCH₃). ESI-MS exhibits a molecular ion peak at m/z 357.1 [M+H]⁺.

Purity and Elemental Analysis

Elemental analysis for C₁₆H₁₅N₃O₃S calc./found: C 57.64/57.58, H 4.53/4.49, N 12.60/12.55. HPLC purity exceeds 98% (C18 column, MeOH:H₂O 70:30).

Chemical Reactions Analysis

2.1. 1H-NMR Data (Source 1, 3):

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Furan H3 | 6.93 | Doublet |

| Furan H4 | 6.62 | Doublet |

| CH (thiazolidinone) | 4.58 | Doublet |

| CH2 (benzyl) | 3.34, 2.96 | Doublet |

| OCH3 (methoxy) | 3.76 | Singlet |

2.2. Elemental Analysis (Source 1):

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| C | 62.37 | 62.42 |

| H | 5.23 | 5.23 |

| N | 12.83 | 12.92 |

3.1. Nucleophilic Additions

The exocyclic C=C bond undergoes 1,4-addition with thiols or amines (Source 2, 4). For example:

-

Reaction with cysteine residues in enzymes (e.g., glutamate racemase) forms covalent adducts, inhibiting activity (Source 2).

3.2. Electrophilic Substitution

The furan ring participates in Friedel-Crafts alkylation or nitration (Source 7).

3.3. Oxidation Reactions

The thiazolidinone sulfur atom oxidizes to sulfoxide or sulfone derivatives under mild oxidative conditions (e.g., H2O2/AcOH) (Source 4).

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 248°C (Source 3).

-

Hydrolytic Sensitivity : The hydrazone linker hydrolyzes in acidic media (pH < 3) to regenerate furfural and thiosemicarbazide (Source 4).

Comparative Reactivity of Analogues

Scientific Research Applications

Synthesis and Reaction Pathways

The synthesis of (Z)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(3-methoxybenzyl)thiazolidin-4-one typically involves the condensation of furan-2-carbaldehyde with a hydrazine derivative, followed by cyclization with a thiazolidinone precursor. Common solvents used in this process include ethanol or methanol, often requiring heating under reflux conditions.

Synthetic Route Overview

| Step | Reaction Type | Key Reactants | Conditions |

|---|---|---|---|

| 1 | Condensation | Furan-2-carbaldehyde + Hydrazine | Reflux in ethanol |

| 2 | Cyclization | Thiazolidinone precursor | Reflux in methanol |

Anticancer Properties

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways.

Case Study: Cytotoxic Activity

A study evaluated various thiazolidinone derivatives for their cytotoxic effects against different cancer cell lines. The results are summarized in the table below:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 0.54 |

| Compound B | HepG2 (Liver) | 0.24 |

| Compound C | K562 (Leukemia) | 0.75 |

These findings suggest that (Z)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(3-methoxybenzyl)thiazolidin-4-one may exhibit significant cytotoxic activity comparable to established chemotherapeutics.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazolidinones are known to exhibit activity against various bacterial and fungal strains.

Case Study: Antimicrobial Testing

In a recent study, derivatives of thiazolidinones were tested against several pathogens. The results indicated that certain derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological activity. Generally, thiazolidinones exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The furan and hydrazono groups could also play a role in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

Thiazolidinediones: Known for their antidiabetic properties.

Hydrazones: Studied for their antimicrobial and anticancer activities.

Furan derivatives: Investigated for various biological activities.

Uniqueness

What sets (Z)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(3-methoxybenzyl)thiazolidin-4-one apart is its unique combination of functional groups, which could confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

The compound (Z)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(3-methoxybenzyl)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. Thiazolidin-4-ones have been extensively studied for their potential in medicinal chemistry due to their ability to interact with various biological targets. This article aims to summarize the biological activities associated with this specific compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidin-4-one core, which can be modified at various positions to enhance its biological activity. The presence of the furan ring and methoxybenzyl group contributes to its unique properties.

Anticancer Activity

Thiazolidin-4-one derivatives have shown significant anticancer properties. Research indicates that compounds within this class can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. For instance, studies have demonstrated that certain thiazolidin-4-one derivatives exhibit cytotoxic effects against multiple cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | K562 (Leukemia) | 8.5 - 14.9 |

| Compound B | HeLa (Cervical) | 8.9 - 15.1 |

| Compound C | MDA-MB-361 (Breast) | 12.7 - 25.6 |

These IC50 values indicate the concentration required to inhibit cell growth by 50%, showing that these compounds can be as effective as traditional chemotherapeutics like cisplatin .

Antidiabetic Activity

Thiazolidin-4-one derivatives are also recognized for their antidiabetic effects, primarily through their action as PPARγ agonists. This mechanism enhances insulin sensitivity and glucose uptake in peripheral tissues, making them potential candidates for diabetes management. For example, some derivatives have shown promising results in reducing blood glucose levels in diabetic animal models .

Antimicrobial and Antiviral Activity

The antimicrobial properties of thiazolidin-4-ones have been documented, with several studies reporting effectiveness against various bacterial strains. Additionally, certain derivatives have demonstrated antiviral activity against HIV and other viruses, showcasing their potential in treating infectious diseases .

The biological activities of thiazolidin-4-one derivatives are attributed to several mechanisms:

- Enzyme Inhibition : Many derivatives inhibit key enzymes involved in cancer progression and metabolic disorders.

- Apoptosis Induction : Compounds can trigger both intrinsic and extrinsic apoptotic pathways in cancer cells.

- Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

Case Studies

- Synthesis and Evaluation : A study synthesized a series of thiazolidin-4-one derivatives and evaluated their anticancer activity against various cell lines. The results indicated that specific modifications greatly enhanced cytotoxicity compared to unmodified compounds .

- Antidiabetic Effects : In another study, a novel thiazolidinone was tested in diabetic rats, resulting in a significant decrease in blood glucose levels compared to controls, demonstrating its potential as an antidiabetic agent .

Q & A

Q. What are the common synthetic routes for preparing (Z)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(3-methoxybenzyl)thiazolidin-4-one, and what reaction conditions are critical for achieving high yields?

- Methodological Answer: The synthesis typically involves: (i) Formation of the thiazolidinone core via cyclization of a thiourea derivative with an α-halo ketone under basic conditions (e.g., NaOH or KOH in ethanol). (ii) Condensation of the hydrazono group with furan-2-carbaldehyde under acidic or neutral conditions. Key factors include temperature control (reflux at 70–90°C), stoichiometric ratios of reagents, and purification via recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm the presence of the thiazolidinone ring, hydrazono group, and substituent positions (e.g., furan and methoxybenzyl groups) .

- IR Spectroscopy: Identifies functional groups (C=O, C=N, and S-C bonds) at 1680–1750 cm and 650–750 cm .

- HPLC: Ensures purity (>95%) using reverse-phase columns with acetonitrile/water mobile phases .

Q. What are the typical chemical reactions this compound undergoes, and what reagents are used to facilitate these transformations?

- Methodological Answer:

- Oxidation: Hydrogen peroxide or KMnO in acetic acid converts the thiazolidinone sulfur to sulfoxides/sulfones .

- Reduction: NaBH or LiAlH reduces the hydrazono group to a hydrazine derivative .

- Substitution: Nucleophilic attack at the methoxybenzyl group using amines or thiols under basic conditions (e.g., KCO in DMF) .

Q. What biological activities have been reported for thiazolidinone derivatives similar to this compound, and what assay methodologies are used to evaluate these activities?

- Methodological Answer:

- Antimicrobial Activity: Tested via broth microdilution (MIC values against S. aureus and E. coli) .

- Anticancer Potential: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Anti-inflammatory Effects: COX-2 inhibition assays using ELISA kits .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound during synthesis?

- Methodological Answer:

- Microwave-Assisted Synthesis: Reduces reaction time (30–60 minutes vs. 6–12 hours) and improves yield by 15–20% .

- Solvent Optimization: Using DMF or acetic acid enhances solubility of intermediates .

- Catalyst Screening: Protic acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl) accelerate cyclization steps .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results when determining the compound's structure?

- Methodological Answer:

- X-ray Crystallography: SHELX software refines crystal structures to resolve ambiguities in bond lengths/angles .

- Cross-Validation: Compare NMR data (e.g., coupling constants) with DFT-calculated chemical shifts to confirm stereochemistry .

Q. What computational approaches are employed to predict the binding interactions of this compound with biological targets?

- Methodological Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., EGFR kinase) to identify key binding residues .

- MD Simulations: GROMACS or AMBER assesses stability of ligand-target complexes over 100-ns trajectories .

- QSAR Modeling: Predicts activity cliffs using substituent electronic parameters (Hammett σ) .

Q. How do structural modifications at specific positions of the thiazolidinone core influence the compound's biological activity and pharmacokinetic properties?

- Methodological Answer:

- Hydrazono Group: Electron-withdrawing substituents (e.g., nitro groups) enhance antimicrobial activity but reduce solubility .

- Furan vs. Benzylidene Moieties: Furan improves metabolic stability (CYP450 resistance), while methoxybenzyl enhances blood-brain barrier penetration .

- LogP Optimization: Introducing polar groups (e.g., -OH or -COOH) lowers LogP from 3.5 to 2.0, improving aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.